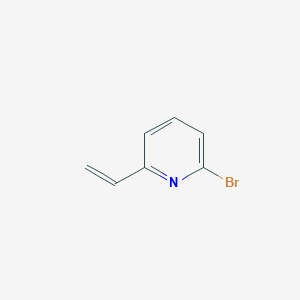
2-Bromo-6-vinylpyridine
Vue d'ensemble
Description
2-Bromo-6-vinylpyridine , also known as 6-(2-bromoethenyl)pyridine , is a colorless to yellow liquid. It falls under the category of unsaturated heterocyclic compounds . The compound features a pyridine ring substituted with a vinyl group at the 6 position and a bromine atom at the 2 position .
Molecular Structure Analysis
The molecular formula of 2-Bromo-6-vinylpyridine is C7H6BrN . Its average mass is approximately 184.03 Da . The compound’s structure consists of a pyridine ring with a vinyl group (C=C) attached at the 6 position and a bromine atom (Br) at the 2 position .
Applications De Recherche Scientifique
Synthesis of Heterocycles
2-Bromo-6-vinylpyridine is used as a reagent in the synthesis of heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s). They are a class of organic compounds with a wide range of applications in medicinal chemistry, natural product synthesis, and materials science.
Alkylation Reactions
This compound is an electrophilic compound with a carbonyl group, which allows alkylation reactions to occur . Alkylation is the transfer of an alkyl group from one molecule to another. The alkyl group may be transferred as an alkyl carbocation, a free radical, a carbanion or a carbene.
Reaction with Alcohols
2-Bromo-6-vinylpyridine has been shown to react with alcohols, forming an intermediate that reacts with oxygen to produce aldehydes . This reaction is significant in organic synthesis as it provides a method for converting alcohols to aldehydes, which are useful intermediates in the synthesis of other compounds.
Heck Vinylation
2-Bromo-6-vinylpyridine can be used in Heck vinylation , a type of Heck reaction where a vinyl halide is coupled with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds.
Synthesis of Organic Compounds
2-Bromo-6-vinylpyridine can be used in the synthesis of a variety of organic compounds . Its bromo group makes it a good leaving group, while its vinyl group allows it to participate in a variety of reactions, including addition, substitution, and elimination reactions.
Safety and Hazards
- MSDS : Link to MSDS
Mécanisme D'action
Target of Action
2-Bromo-6-vinylpyridine is a chemical compound that is often used as an intermediate in organic synthesis It’s known to be a valuable reagent in providing bromine atoms in organic synthesis reactions .
Mode of Action
It is known to act as an electrophilic brominating agent in organic synthesis reactions . This means it can donate its bromine atom to other molecules, leading to the formation of new compounds.
Biochemical Pathways
This reaction is a type of palladium-catalyzed cross-coupling reaction, widely used in organic chemistry to form carbon-carbon bonds .
Result of Action
The primary result of 2-Bromo-6-vinylpyridine’s action is the formation of new organic compounds through the donation of its bromine atom . It’s used as an intermediate in the synthesis of various organic compounds, contributing to the diversity and complexity of synthetic chemistry.
Propriétés
IUPAC Name |
2-bromo-6-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACJHPBNJLHAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648721 | |
| Record name | 2-Bromo-6-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-vinylpyridine | |
CAS RN |
931582-13-7 | |
| Record name | 2-Bromo-6-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Bromo-6-vinylpyridine formed and what other products are generated during its synthesis?
A1: 2-Bromo-6-vinylpyridine (2) is formed through the thermal decomposition of 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (1) under pressure (1.7 atm) at 100°C. This decomposition proceeds via a pyridylcarbene intermediate with nitrogen expulsion. [] Besides 2-Bromo-6-vinylpyridine, several other compounds are generated during this reaction, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



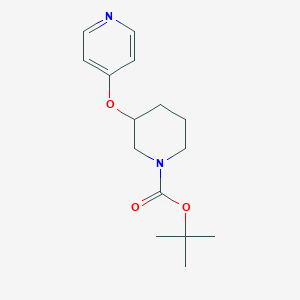
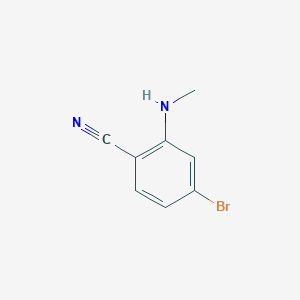
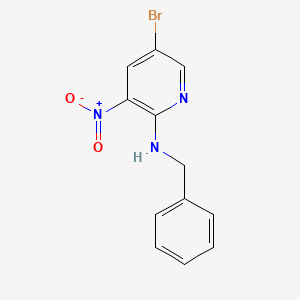
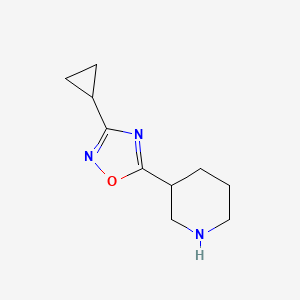

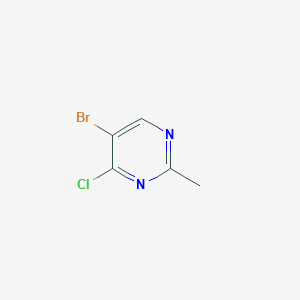

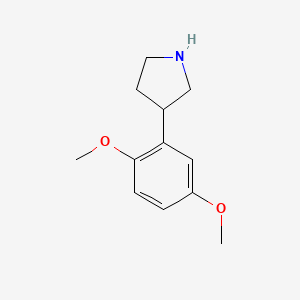
![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)
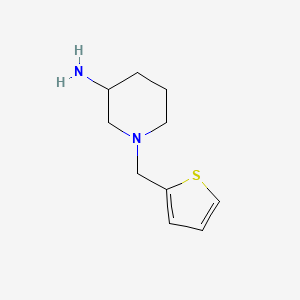
![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)
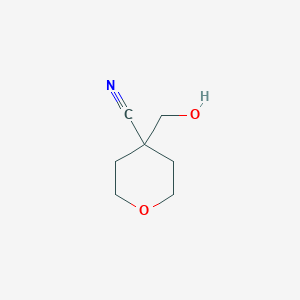

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)